molecular formula C10H17NO5 B6416644 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 40350-82-1

1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B6416644
CAS RN: 40350-82-1
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

Chemical Synthesis

This compound, also known as N-BOC-4-Piperidinecarboxylic acid, is used in chemical synthesis . It is a part of the Acros Organics product portfolio and is used in various chemical reactions .

Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Amino Acid Ionic Liquids

This compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Bio-Organic Synthesis and Tissue Engineering

The formation of N-tert-Butoxy-Carboynl Anyhydride (NCA) has a large number of applications including bio-organic synthesis and tissue engineering . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory .

Chiral Separation

An effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed . This eliminates the need for salinization and dissociation processes and several organic solvents with water .

Safety and Hazards

The compound “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” has been associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .

Mechanism of Action

Target of Action

The primary target of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound, also known as the tert-butyloxycarbonyl (BOC) group , can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects the amine group from reacting with other reagents during the synthesis process . After the synthesis is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Pharmacokinetics

It’s known that the compound is a white solid at room temperature and is soluble in some organic solvents such as ethanol and dimethylformamide .

Result of Action

The primary result of the action of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amine group .

Action Environment

The action of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . Therefore, the efficacy and stability of the compound’s action are highly dependent on the specific conditions of the reaction environment .

properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929761
Record name 1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS RN

13726-69-7
Record name NSC343720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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